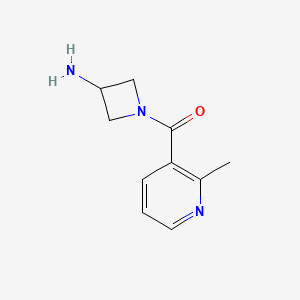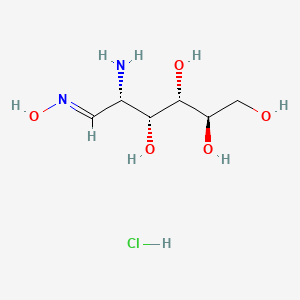
3-((2H-1,2,3-三唑-2-基)甲基)哌啶盐酸盐
描述
“3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-22-2 . It has a molecular weight of 202.69 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 202.69 . The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H .科学研究应用
药物发现
三唑环是该化合物的核心组成部分,以其在药物开发中的稳定性和多功能性而闻名。它模拟酰胺键,酰胺键是许多药物的常见特征,从而可以创造出具有潜在改善的药代动力学和药效学的新型治疗剂。 例如,含三唑的化合物已被用于开发抗惊厥药,如鲁非酰胺,以及抗癌药,如羧酰胺三唑 .
有机合成
在有机化学中,三唑部分作为构建复杂分子的坚固支架。 其在各种条件下具有高度的化学稳定性,使其成为通过点击化学方法合成新型有机化合物的极佳候选者,点击化学方法对于创建多样化的化学文库至关重要 .
高分子化学
三唑环可以掺入聚合物中以增强其性能。例如,它可以提高热稳定性、耐化学性和机械强度。 这使得三唑改性聚合物适用于在恶劣环境中使用的高性能材料 .
超分子化学
众所周知,三唑由于其参与氢键的能力,可以促进超分子结构的形成。 这种特性在设计分子传感器、开关和自组装材料中得到了利用 .
生物偶联和化学生物学
该化合物的三唑环可用于生物偶联,将生物分子连接到其他结构,例如荧光标签或治疗剂。 这在化学生物学中特别有用,用于追踪和操纵生物过程 .
荧光成像
由于其强大的偶极矩和参与氢键的能力,三唑环通常用于开发荧光探针。 这些探针可用于生物系统中的成像,有助于研究细胞过程和诊断 .
材料科学
三唑环的独特性质,如芳香性和稳定性,使其成为开发新材料的宝贵组成部分。 这些材料的应用范围从电子学到具有增强耐用性的涂层 .
抗菌活性
具有三唑部分的化合物在抗菌应用中显示出希望。 它们可以与生物系统中的各种酶和受体结合,从而导致开发新型抗菌和抗真菌剂 .
作用机制
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Related compounds have been shown to interact with oxidoreductase proteins, suggesting potential involvement in redox reactions .
Result of Action
Related compounds have shown antibacterial and antifungal activities, suggesting that this compound may have similar effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .
生化分析
Biochemical Properties
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure is known for its high chemical stability and ability to form hydrogen bonds, which facilitates its interaction with active sites of enzymes. For instance, it has been observed to interact with oxidoreductase enzymes, where amino acid residues such as glutamic acid, tyrosine, and phenylalanine play crucial roles in binding . These interactions can lead to modulation of enzyme activity, either inhibiting or activating the enzyme, depending on the specific context of the reaction.
Cellular Effects
The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the triazole moiety can bind to the active sites of enzymes involved in cell signaling, thereby altering the phosphorylation states of key signaling proteins . This can lead to changes in gene expression patterns, as certain transcription factors may be activated or inhibited. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring’s nitrogen atoms contribute to its binding affinity for enzyme active sites, where it can either inhibit or activate enzymatic activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, leading to conformational changes that affect their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in enzyme activity and gene expression, while in vivo studies indicate potential long-term impacts on tissue function.
Dosage Effects in Animal Models
The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects can be observed . These effects may include disruption of normal cellular processes, oxidative stress, and potential damage to tissues. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes, potentially altering metabolic flux and metabolite levels . For instance, the compound may inhibit or activate enzymes in pathways such as glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells.
Transport and Distribution
The transport and distribution of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles.
属性
IUPAC Name |
3-(triazol-2-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZWDYVBYKBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)







![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)





